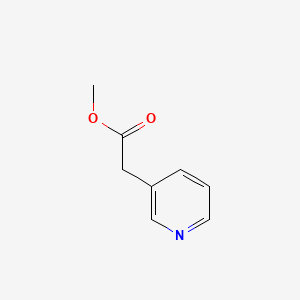

Methyl pyridine-3-acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-pyridin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXIEBDIPWIRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193053 | |

| Record name | Methyl pyridine-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39998-25-9 | |

| Record name | 3-Pyridineacetic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39998-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pyridine-3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039998259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 39998-25-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl pyridine-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pyridine-3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Pyridine-3-acetate

Introduction

Methyl pyridine-3-acetate, also known as methyl (pyridin-3-yl)acetate, is a heterocyclic compound that holds significant interest for researchers, particularly in the fields of medicinal chemistry and drug development.[1] Its structure, featuring a pyridine ring with a methyl acetate group at the 3-position, provides a versatile scaffold for the synthesis of a wide array of more complex molecules.[1] The pyridine moiety, a common motif in pharmaceuticals, imparts specific physicochemical properties that are often desirable in drug candidates, influencing factors such as solubility and biological interactions.[2] This guide provides a comprehensive overview of the core chemical properties of this compound, offering insights into its synthesis, reactivity, and analytical characterization to support its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

Understanding the fundamental physical and chemical characteristics of this compound is paramount for its handling, application in synthesis, and purification.

Core Chemical Attributes

A summary of the key chemical identifiers and properties for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3][4] |

| CAS Number | 39998-25-9 | [3][5][6] |

| Appearance | Light yellow to yellow liquid | [7] |

| Boiling Point | 112 °C at 10 Torr | [7] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 4.40 ± 0.11 (Predicted) | [7] |

| LogP | 0.738 | [8] |

Spectroscopic Profile

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound. While a comprehensive set of spectra should be acquired for each batch, typical data is available from public databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

Infrared (IR) Spectroscopy: Provides information on the functional groups present, such as the ester carbonyl and the pyridine ring.

-

Mass Spectrometry (MS): Confirms the molecular weight and can provide fragmentation patterns for further structural verification.[3]

Researchers can access a free spectral database for organic compounds, including various spectroscopic data for related structures, which can be a valuable reference.[9]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the esterification of pyridine-3-acetic acid. A detailed protocol based on established methods is provided below.[5][7]

Principle of Synthesis: Fischer Esterification

This synthesis relies on the Fischer esterification of pyridine-3-acetic acid hydrochloride using methanol as both the solvent and the reactant, with thionyl chloride acting as a catalyst to facilitate the reaction. The causality behind this choice is the high efficiency of thionyl chloride in converting the carboxylic acid to a more reactive acyl chloride intermediate in situ, which then readily reacts with methanol.

Detailed Experimental Protocol

Materials:

-

Pyridine-3-acetic acid hydrochloride

-

Anhydrous methanol

-

Thionyl chloride

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a 1L four-necked flask equipped with a nitrogen inlet, thermometer, condenser, and dropping funnel, add 25.12 g (0.145 mol) of pyridine-3-acetic acid hydrochloride.[5][7]

-

Add 500 mL of anhydrous methanol and stir at room temperature under a nitrogen atmosphere until the solid is completely dissolved.[5][7]

-

Slowly add 31.12 g (0.248 mol) of thionyl chloride dropwise to the solution.[5][7]

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2.5 hours.[5][7]

-

Cool the mixture to room temperature and remove the methanol by rotary evaporation under reduced pressure.[5][7]

-

Neutralize the residue to a neutral pH with saturated aqueous sodium bicarbonate.[5][7]

-

Extract the aqueous phase three times with 100 mL of ethyl acetate.[5][7]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[5][7]

-

Filter to remove the desiccant and remove the solvent by rotary evaporation to yield this compound. An expected yield of approximately 97% can be achieved with this method.[5][7]

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is dictated by its three main components: the pyridine ring, the ester functional group, and the active methylene bridge.

Reactions at the Pyridine Ring

The pyridine ring can undergo several types of reactions, including electrophilic and nucleophilic substitutions, as well as N-oxidation.

3.1.1. Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom.[10] When substitution does occur, it is favored at the 3- and 5-positions.[10][11] This is because the intermediates formed from attack at these positions are more stable than those from attack at the 2-, 4-, or 6-positions.[10] However, activating the pyridine ring, for instance by N-oxidation, can make it more susceptible to electrophilic attack.[12]

3.1.2. Nucleophilic Aromatic Substitution

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, with reactions preferentially occurring at the 2- and 4-positions.[13] This is due to the stabilization of the anionic intermediate by the electronegative nitrogen atom.[13] The presence of the methyl acetate group at the 3-position will influence the regioselectivity of these reactions.

3.1.3. N-Oxidation

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).[14] Pyridine N-oxides are valuable intermediates in synthesis as the N-oxide group can activate the ring for further functionalization and can be subsequently removed.[14][15][16]

Reactions of the Ester Group

The methyl ester functionality of this compound can undergo typical ester reactions.

3.2.1. Hydrolysis

The ester can be hydrolyzed under acidic or basic conditions to yield pyridine-3-acetic acid. Pyridine bases themselves can catalyze the hydrolysis of aryl acetates, a reaction that proceeds via nucleophilic catalysis.[17] The neutral hydrolysis of methyl acetate is a slow process but can be influenced by the presence of other molecules that can participate in a cooperative mechanism.[18]

3.2.2. Reduction

The ester group can be reduced to the corresponding alcohol, 2-(pyridin-3-yl)ethanol, using reducing agents such as lithium aluminum hydride (LiAlH₄).

Reactivity of the Methylene Bridge

The methylene group (the -CH₂- between the pyridine ring and the ester) is activated by both the adjacent aromatic ring and the carbonyl group. This allows for reactions such as deprotonation followed by alkylation or condensation reactions.

Reactivity Overview Diagram

Caption: Potential reaction pathways for this compound.

Applications in Drug Development

Pyridine derivatives are a cornerstone in modern drug development due to their presence in numerous therapeutic agents.[2][19] They are often used as key building blocks in the synthesis of complex pharmaceutical compounds. The structural motif of this compound, and its parent acid, is found in various biologically active molecules.[15] For instance, 3-methylpyridine is a precursor in the synthesis of Vitamin B3.[15][20] The ability to functionalize the pyridine ring, the ester, and the methylene bridge makes this compound a valuable starting material for creating libraries of compounds for drug screening.

Safety and Handling

This compound is classified as an irritant.[3] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][21] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[22] It should be used in a well-ventilated area, such as a fume hood.[21] In case of contact with skin or eyes, rinse immediately with plenty of water.[21][23] Store the compound in a tightly closed container in a dry, well-ventilated place.[22][23]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for analyzing the purity of this compound and for monitoring reaction progress.[8] A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility, can be employed.[8]

Conclusion

This compound is a versatile and valuable building block in organic synthesis, particularly for applications in pharmaceutical research and drug development. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe use. This guide has provided a detailed overview of these aspects, offering both theoretical insights and practical protocols to aid researchers in their work with this important compound.

References

- This compound | 39998-25-9 - ChemicalBook. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).

- Methyl 6-methylnicotinate 108630 - Safety Data Sheet. (2024, November 4).

- This compound | C8H9NO2 | CID 96475 - PubChem. (n.d.).

- METHYL NICOTINATE EXTRA PURE - Loba Chemie. (2021, November 25).

- A0254 METHYL NICOTINATE MATERIAL SAFETY DATA SHEET. (2013, December 10).

- This compound | 39998-25-9 - ChemicalBook. (n.d.).

- SAFETY DATA SHEET - Merck Millipore. (n.d.).

- (Pyridin-3-yl)methyl acetate | C8H9NO2 | CID 295656 - PubChem. (n.d.).

- This compound - SIELC Technologies. (2018, May 16).

- CAS 19733-96-1: (6-methylpyridin-3-yl)acetic acid - CymitQuimica. (n.d.).

- CAS 39998-25-9 | this compound - Synblock. (n.d.).

- Butler, A. R., & Robertson, I. H. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (6), 660-663.

- Tee, O. S., & Bennett, M. J. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Canadian Journal of Chemistry, 87(3), 435-443.

- Electrophilic substitution on pyridine. - Química Organica.org. (n.d.).

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).

- The Role of Pyridine Derivatives in Modern Drug Development. (n.d.).

- AIST:Spectral Database for Organic Compounds,SDBS. (n.d.).

- 3‐Methylpyridine: Synthesis and Applications. (2024).

- Why does pyridine undergo electrophilic substitution at the C3 position? (2022, August 5).

- Pyridine: the scaffolds with significant clinical diversity. (2022, May 20).

- Recent trends in the chemistry of pyridine N-oxides. (n.d.).

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18).

- Electrophilic substitution reactions - pyridine. (2017, July 28).

- Pyridine N-Oxides - Baran Lab. (2012, June 9).

- 3-Methylpyridine: Synthesis and Applications. (2024, September 16).

Sources

- 1. CAS 19733-96-1: (6-methylpyridin-3-yl)acetic acid [cymitquimica.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H9NO2 | CID 96475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Pyridin-3-yl)methyl acetate | C8H9NO2 | CID 295656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 39998-25-9 [chemicalbook.com]

- 6. CAS 39998-25-9 | this compound - Synblock [synblock.com]

- 7. This compound | 39998-25-9 [m.chemicalbook.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 10. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 11. quora.com [quora.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. researchgate.net [researchgate.net]

- 16. baranlab.org [baranlab.org]

- 17. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 19. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 20. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. lobachemie.com [lobachemie.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl Pyridine-3-acetate (CAS 39998-25-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pyridine-3-acetate, with the CAS number 39998-25-9, is a heterocyclic building block of significant interest in the realms of organic synthesis and medicinal chemistry. As a derivative of pyridine, a fundamental scaffold in numerous biologically active compounds, this ester provides a versatile platform for the synthesis of complex molecular architectures.[1] Its structure, combining a nucleophilic pyridine ring, a reactive ester functional group, and an acidic α-carbon, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this compound, with a particular focus on its relevance in the development of pharmaceuticals.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below.[2][3][4]

| Property | Value |

| CAS Number | 39998-25-9 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol |

| Appearance | Light yellow to yellow liquid |

| Boiling Point | 112 °C at 10 Torr |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) |

| pKa | 4.40 ± 0.11 (Predicted) |

Safety Profile:

This compound is classified as an irritant.[2][4] The following GHS hazard statements apply:

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3-pyridineacetic acid. The use of thionyl chloride with methanol is a robust method that proceeds with high yield.[3][5]

Experimental Protocol

Materials:

-

3-Pyridineacetic acid hydrochloride

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a 1L four-necked flask equipped with a nitrogen inlet, thermometer, condenser, and a dropping funnel, add 25.12 g (0.145 mol) of 3-pyridineacetic acid hydrochloride.

-

Add 500 mL of anhydrous methanol and stir at room temperature under a nitrogen atmosphere until the solid is completely dissolved.

-

Slowly add 31.12 g (0.248 mol) of thionyl chloride dropwise via the dropping funnel. The addition of thionyl chloride should be controlled to manage the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2.5 hours.

-

Cool the mixture to room temperature and remove the methanol by rotary evaporation under reduced pressure.

-

Neutralize the residue to a neutral pH with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield this compound. An expected yield of approximately 97% can be achieved.[3][5]

Reaction Mechanism: Fischer Esterification

The reaction proceeds via a classic acid-catalyzed esterification mechanism. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then acts as the acid catalyst.

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic Attack by Methanol: A molecule of methanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Caption: Mechanism of Fischer Esterification.

Spectroscopic Characterization

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The expected ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5-8.6 | m | 2H | Protons on the pyridine ring ortho to the nitrogen |

| ~7.6-7.7 | m | 1H | Proton on the pyridine ring para to the nitrogen |

| ~7.2-7.3 | m | 1H | Proton on the pyridine ring meta to the nitrogen |

| ~3.7 | s | 3H | Methyl ester protons (-OCH₃) |

| ~3.6 | s | 2H | Methylene protons (-CH₂-) |

The protons on the pyridine ring will show characteristic splitting patterns depending on their coupling with adjacent protons. The downfield shift of the protons ortho to the nitrogen is due to the electron-withdrawing nature of the nitrogen atom.[6]

¹³C NMR Spectroscopy

The expected ¹³C NMR spectrum in CDCl₃ would show the following signals:

| Chemical Shift (ppm) | Assignment |

| ~171 | Carbonyl carbon (C=O) |

| ~150 | Pyridine carbons ortho to nitrogen |

| ~137 | Pyridine carbon para to nitrogen |

| ~135 | Pyridine carbon attached to the acetate group |

| ~123 | Pyridine carbon meta to nitrogen |

| ~52 | Methyl ester carbon (-OCH₃) |

| ~40 | Methylene carbon (-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the ester carbonyl group.[7]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (aliphatic) |

| ~1740 | C=O stretching (ester) |

| ~1600, ~1480 | C=C and C=N stretching (pyridine ring) |

| ~1200 | C-O stretching (ester) |

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the entire ester group (-COOCH₃, M-59).[8][9]

Reactivity Profile

This compound possesses three main sites of reactivity: the pyridine ring, the ester functionality, and the α-carbon.

-

Pyridine Ring: The pyridine ring is electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. When such reactions do occur, they preferentially take place at the 3-position (which is already substituted) and the 5-position, as attack at the 2-, 4-, or 6-positions results in an unstable intermediate with a positive charge on the electronegative nitrogen atom.[5][10][11]

-

Ester Group: The ester group can undergo a variety of nucleophilic acyl substitution reactions, including:

-

Hydrolysis: Conversion back to 3-pyridineacetic acid under acidic or basic conditions.[12]

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester.

-

Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.[1]

-

Reaction with Grignard Reagents: Addition of two equivalents of a Grignard reagent leads to the formation of a tertiary alcohol.[1]

-

-

α-Carbon: The protons on the methylene group adjacent to the carbonyl are acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in reactions such as alkylation and condensation reactions (e.g., Claisen condensation).[12][13][14]

Applications in Drug Discovery and Organic Synthesis

The 3-pyridyl moiety is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.[7]

Case Study: A Key Structural Motif in Abiraterone Acetate

Abiraterone acetate is a vital medication for the treatment of metastatic castration-resistant prostate cancer.[15][16] Its active metabolite, abiraterone, is a potent and irreversible inhibitor of the enzyme CYP17A1.[2][8][17]

Caption: Simplified signaling pathway of Abiraterone's mechanism of action.

The synthesis of Abiraterone involves a crucial Suzuki cross-coupling reaction to introduce the 3-pyridyl group onto a steroid core.[16] A key reagent for this transformation is a 3-pyridylboronic acid or a derivative like diethyl(3-pyridyl)borane.[18][19][20] While not a direct precursor, this compound's parent acid, 3-pyridineacetic acid, can be a starting point for the synthesis of these essential coupling partners. For instance, 3-halopyridines, which can be synthesized from pyridine derivatives, are common precursors for organoborane reagents.[18][21]

Caption: General workflow for the synthesis of a key Suzuki coupling intermediate.

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of this compound.

HPLC Protocol

-

Column: Newcrom R1 reverse-phase column.[11]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[11]

-

Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separations to isolate impurities.[11]

Conclusion

This compound is a valuable and versatile building block in organic chemistry. Its synthesis is straightforward, and its multiple reactive sites allow for a wide range of chemical transformations. Its relevance is particularly highlighted by its connection to the synthesis of important pharmaceuticals like Abiraterone acetate. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and scientists working in drug discovery and development.

References

-

Abiraterone acetate. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96475, this compound. Retrieved from [Link].

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Abiraterone acetate? Retrieved from [Link]

-

Proclinical. (2023, September 4). Abiraterone: mechanism of action, pharmacokinetics and clinical applications. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132971, Abiraterone. Retrieved from [Link].

-

Chemistry LibreTexts. (2022, September 12). 1.10: Carboxylic Acid Derivatives - Alpha Carbon Reactions. Retrieved from [Link]

-

Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]

-

Wikipedia. (n.d.). Ester. Retrieved from [Link]

- Li, W., Nelson, D. P., Jensen, M. S., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89.

- Miller, W. L., & Auchus, R. J. (2011). The molecular biology, biochemistry, and physiology of human steroidogenesis and its disorders. Endocrine reviews, 32(1), 81–151.

-

Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

-

DNAlysis. (2020, January 17). CYP17A. Retrieved from [Link]

-

GeneCards. (2025, November 13). CYP17A1 Gene. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

- Strassnig, C., & Schnürch, M. (2018). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Molecules, 23(10), 2659.

-

Cancer Genetics Web. (2019, August 31). CYP17A1. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF. Retrieved from [Link]

-

CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]

-

NIST. (n.d.). Methyl 2-pyridylacetate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]

-

Arkivoc. (n.d.). Recent progress in the synthesis of pyridinylboronic acids and esters. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the... Retrieved from [Link]

-

ACS Publications. (2025, December 24). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]

-

Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. (n.d.). Diethyl(3-pyridyl)borane CAS 89878-14-8. Retrieved from [Link]

-

LookChem. (n.d.). Cas 89878-14-8,DIETHYL(3-PYRIDYL)BORANE. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

PubChem. (n.d.). Pyridin-2-yl Acetate | C7H7NO2 | CID 11400803. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C8H9NO2 | CID 96475. Retrieved from [Link]

-

ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9NO2). Retrieved from [Link]

Sources

- 1. 21.6 Chemistry of Esters – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Abiraterone: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 3. This compound | 39998-25-9 [chemicalbook.com]

- 4. This compound | C8H9NO2 | CID 96475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-Pyridylboronic acid(cas no: 1692-25-7) - Career Henan Chemical Co. [coreychem.com]

- 8. Abiraterone | C24H31NO | CID 132971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. brainly.in [brainly.in]

- 10. quora.com [quora.com]

- 11. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 12. Ester - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 15. Abiraterone acetate - Wikipedia [en.wikipedia.org]

- 16. tianmingpharm.com [tianmingpharm.com]

- 17. What is the mechanism of Abiraterone acetate? [synapse.patsnap.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Diethyl(3-pyridyl)borane CAS 89878-14-8 [homesunshinepharma.com]

- 20. Cas 89878-14-8,DIETHYL(3-PYRIDYL)BORANE | lookchem [lookchem.com]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 2-pyridin-3-ylacetate for Advanced Research and Pharmaceutical Development

Executive Summary: This technical guide provides a comprehensive overview of Methyl 2-pyridin-3-ylacetate, a key heterocyclic building block in modern medicinal chemistry and drug development. The document delves into its precise chemical identity, including its IUPAC nomenclature, physicochemical properties, detailed synthesis protocols, and analytical characterization methods. Furthermore, it explores the strategic applications of this molecule in the design of novel therapeutics, contextualizing its utility through the functional importance of its pyridine and methyl ester moieties. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Chemical Identity and Nomenclature

The foundational step in utilizing any chemical entity is the unambiguous confirmation of its structure and identity. Methyl 2-pyridin-3-ylacetate is a disubstituted pyridine derivative featuring a methyl acetate group at the 3-position.

The authoritative IUPAC name for this compound is methyl 2-pyridin-3-ylacetate [1]. This nomenclature precisely defines the connectivity: a methyl ester of an acetic acid moiety attached to the third carbon of the pyridine ring.

Caption: Chemical structure of methyl 2-pyridin-3-ylacetate.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | methyl 2-pyridin-3-ylacetate | PubChem[1] |

| CAS Number | 39998-25-9 | PubChem, ChemNet[1][2] |

| Molecular Formula | C₈H₉NO₂ | PubChem, ChemNet[1][2] |

| Molecular Weight | 151.16 g/mol | PubChem, ChemicalBook[1][3] |

| InChIKey | PZXIEBDIPWIRGB-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | COC(=O)CC1=CN=CC=C1 | PubChem[1] |

This compound is also known by several synonyms in commercial and academic literature, including Methyl 3-pyridylacetate, 3-Pyridineacetic acid methyl ester, and Methyl pyridine-3-acetate[1][2][3].

Physicochemical Properties

The physical and chemical properties of a molecule are critical determinants of its behavior in both reaction vessels and biological systems. These parameters influence solubility, reactivity, and pharmacokinetic profiles.

Table 2: Key Physicochemical and Computed Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Light yellow to yellow Liquid | ChemicalBook[3] |

| Density | 1.115 g/cm³ | ChemNet[2] |

| Boiling Point | 233.6 °C at 760 mmHg | ChemNet[2] |

| 112 °C at 10 Torr | ChemicalBook[3] | |

| Flash Point | 95.1 °C | ChemNet[2] |

| Refractive Index | 1.506 | ChemNet[2] |

| pKa (Predicted) | 4.40 ± 0.11 | ChemicalBook[3] |

| XLogP3 (Lipophilicity) | 0.3 | PubChem[1] |

| Topological Polar Surface Area | 39.2 Ų | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

The low XLogP3 value suggests a relatively hydrophilic character, which is a key consideration in drug design for balancing membrane permeability and aqueous solubility. The presence of three hydrogen bond acceptors (the pyridine nitrogen and the two ester oxygens) provides opportunities for directed interactions with biological targets[1].

Synthesis and Manufacturing

The most common and efficient synthesis of Methyl 2-pyridin-3-ylacetate is via the Fischer esterification of its corresponding carboxylic acid precursor, 3-Pyridineacetic acid. The following protocol is a robust and scalable method for its preparation.

Principle of Synthesis

The synthesis involves the reaction of 3-Pyridineacetic acid hydrochloride with anhydrous methanol in the presence of thionyl chloride (SOCl₂). Thionyl chloride serves as an excellent activating agent, converting the carboxylic acid into a highly reactive acyl chloride intermediate in situ, which is then rapidly esterified by the methanol solvent. The reaction is driven to completion by heating under reflux.

Caption: Workflow for the synthesis of Methyl 2-pyridin-3-ylacetate.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures[3].

-

Vessel Preparation: To a 1L four-necked flask equipped with a nitrogen inlet, thermometer, reflux condenser, and a dropping funnel, add 3-Pyridineacetic acid hydrochloride (25.12 g, 0.145 mol).

-

Dissolution: Add 500 mL of anhydrous methanol to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the solid is completely dissolved.

-

Application Scientist's Note: Anhydrous methanol is critical to prevent the hydrolysis of the thionyl chloride and the acyl chloride intermediate, maximizing yield. The nitrogen atmosphere prevents the introduction of atmospheric moisture.

-

-

Reagent Addition: Slowly add thionyl chloride (31.12 g, 0.248 mol) dropwise through the addition funnel.

-

Application Scientist's Note: This addition is exothermic and produces HCl gas. Slow, dropwise addition is essential for controlling the reaction temperature and ensuring safety.

-

-

Reaction: Upon completion of the addition, heat the reaction mixture to reflux and maintain for approximately 2.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the methanol solvent by distillation under reduced pressure using a rotary evaporator.

-

Neutralization (Workup): Carefully neutralize the resulting residue to a neutral pH with a saturated aqueous solution of sodium bicarbonate.

-

Application Scientist's Note: This step is crucial to quench any remaining acidic species (HCl, excess SOCl₂) and to deprotonate the pyridine nitrogen, rendering the product soluble in organic solvents for extraction.

-

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase three times with 100 mL portions of ethyl acetate.

-

Drying and Filtration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the mixture to remove the desiccant.

-

Final Isolation: Remove the ethyl acetate from the filtrate by distillation under reduced pressure to yield the final product, Methyl 2-pyridin-3-ylacetate, as an oil (expected yield: ~97%)[3].

Spectroscopic and Analytical Characterization

As a self-validating system, the identity and purity of the synthesized product from the protocol above must be confirmed. Standard spectroscopic techniques are employed for this purpose. While raw spectra are found in databases, this section describes the expected analytical signature of the molecule.

Table 3: Predicted NMR Spectroscopic Data

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Pyridine-H | ~8.5 | m | H2, H6 |

| Pyridine-H | ~7.5 | m | H4, H5 |

| Methylene (-CH₂-) | ~3.7 | s | -CH₂-COOCH₃ |

| Methyl (-CH₃) | ~3.6 | s | -COOCH₃ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Carbonyl (C=O) | ~171 | Ester Carbonyl | |

| Pyridine-C | ~150, ~147 | C2, C6 | |

| Pyridine-C | ~135, ~123 | C4, C5 | |

| Pyridine-C | ~133 | C3 | |

| Methylene (-CH₂-) | ~40 | -CH₂-COOCH₃ |

| Methyl (-CH₃) | ~52 | | -COOCH₃ |

-

Mass Spectrometry (MS): In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the exact mass of the molecule, 151.06.

-

Infrared (IR) Spectroscopy: Key characteristic peaks would include a strong C=O stretch for the ester group around 1735 cm⁻¹ and C-N stretching vibrations for the pyridine ring.

Applications in Research and Drug Development

Methyl 2-pyridin-3-ylacetate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate and structural motif in drug discovery.

-

Heterocyclic Building Block: The pyridine ring is a privileged scaffold in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor, improving binding affinity to biological targets and enhancing pharmacokinetic properties like solubility and metabolic stability[4]. A recent analysis showed that 33% of FDA-approved pyridine-containing drugs between 2014-2023 were for anticancer applications[4].

-

Points for Derivatization: The molecule offers two primary points for chemical modification. The ester can be hydrolyzed back to the carboxylic acid for amide coupling reactions, or it can be reduced to an alcohol. The methylene bridge can also be a site for further functionalization.

-

Strategic Importance of the Methyl Group: The introduction of a methyl group, even as part of an ester, is a common strategy in lead optimization. This can influence the molecule's conformation, block metabolic soft spots, and modulate physicochemical properties through inductive and hydrophobic effects[5][6]. This strategic placement can sometimes lead to a profound increase in biological activity, an effect sometimes termed the "Magic Methyl" effect[6].

Safety, Handling, and Storage

As a laboratory chemical, proper handling of Methyl 2-pyridin-3-ylacetate is essential for ensuring safety.

-

GHS Hazard Classification: The compound is associated with the following hazards[1][3]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at room temperature[3][7].

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2-pyridylacetate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. [Link]

-

PMC, NIH. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

-

ResearchGate. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

-

PubChem. Methyl 4-pyridylacetate. National Center for Biotechnology Information. [Link]

-

ChemBK. methyl 2-(pyridin-2-yl)acetate. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

-

MySkinRecipes. Methyl 2-phenyl-2-(pyridin-2-yl)acetate. [Link]

-

Juniper Publishers. Magic Methyl Effects in Drug Design. [Link]

-

PMC, PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

MDPI. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. [Link]

Sources

- 1. This compound | C8H9NO2 | CID 96475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 39998-25-9 [chemnet.com]

- 3. This compound | 39998-25-9 [chemicalbook.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. 39998-25-9|Methyl 2-(pyridin-3-yl)acetate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physical Properties of Methyl Pyridine-3-Acetate

Abstract

Methyl pyridine-3-acetate (CAS No. 39998-25-9) is a pivotal pyridine derivative with significant applications as a building block in the synthesis of pharmaceutical and agrochemical compounds. A thorough understanding of its physical properties is fundamental for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the critical physicochemical and spectroscopic properties of this compound, offering field-proven insights into their determination and relevance. It is designed for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of this compound.

Chemical Identity and Structure

This compound, also known as methyl 2-(pyridin-3-yl)acetate, is an organic compound featuring a pyridine ring substituted at the 3-position with a methyl acetate group.[1][2] This structure imparts both aromatic and ester characteristics, influencing its chemical reactivity and physical behavior.

-

IUPAC Name: methyl 2-pyridin-3-ylacetate[2]

-

Synonyms: Methyl 3-Pyridylacetate, Pyridin-3-yl-acetic acid methyl ester[1]

-

CAS Number: 39998-25-9[1]

-

Molecular Formula: C₈H₉NO₂[1]

-

Molecular Weight: 151.16 g/mol [2]

-

Chemical Structure: (A 2D representation of the chemical structure of this compound)

Physicochemical Properties

The physicochemical properties of a compound are critical for process development, formulation, and quality control. They dictate the conditions required for storage, handling, and reaction scale-up. This compound is typically a light yellow to yellow liquid under standard conditions.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical State | Liquid | [3] |

| Boiling Point | 233.6 °C at 760 mmHg112 °C at 10 Torr | [1][3] |

| Density | 1.115 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.506 | [1] |

| Flash Point | 95.1 °C | [1] |

| Vapor Pressure | 0.0554 mmHg at 25 °C | [1] |

| pKa (Predicted) | 4.40 ± 0.11 | [3] |

| LogP | 0.738 | [4] |

Expert Insights: The boiling point being provided at both atmospheric and reduced pressure is crucial for purification via distillation.[1][3] High-boiling liquids are often purified under vacuum to prevent thermal decomposition. The predicted pKa suggests that the pyridine nitrogen is weakly basic, a key parameter for salt formation strategies in drug development to enhance solubility and stability.[3] The LogP value indicates moderate lipophilicity, which is an important factor in predicting a molecule's pharmacokinetic behavior (ADME).[4]

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and purity confirmation. The following sections detail the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.[2]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the methyl acetate moiety. The four protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern. The methylene protons (-CH₂-) adjacent to the ring and the carbonyl group will likely appear as a singlet around δ 3.7-3.9 ppm. The methyl ester protons (-OCH₃) will also be a singlet, typically further upfield around δ 3.6-3.7 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically δ 170-175 ppm). The aromatic carbons of the pyridine ring will appear in the δ 120-150 ppm region. The methylene and methyl carbons will be found upfield.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrations of its key functional groups.[2]

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹. This is a highly characteristic peak for the carbonyl group in an ester.

-

C-O Stretch (Ester): A strong band will appear in the 1000-1300 cm⁻¹ region, corresponding to the C-O single bond stretching.

-

C=C and C=N Stretches (Pyridine Ring): Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, which are characteristic of the aromatic pyridine ring.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methyl groups will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.[2]

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 151, corresponding to the molecular weight of the compound.[6]

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 120, or the loss of the entire carbomethoxy group (-COOCH₃) to give a fragment at m/z = 92. The pyridine ring itself can also undergo characteristic fragmentation.

Experimental Determination of Physical Properties

To ensure data integrity, physical properties must be determined using standardized, validated methods. The following protocols outline the procedures for measuring key parameters.

Boiling Point Determination (Micro-scale/Thiele Tube Method)

This method is ideal for determining the boiling point with a small sample volume, which is common in research settings.[7]

Protocol:

-

Sample Preparation: Fill a small test tube (e.g., a Durham tube) to about half-full with this compound.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into a Thiele tube containing mineral oil. The oil level should be above the side arm to ensure proper heat circulation.[7]

-

Observation: Gently heat the side arm of the Thiele tube. Observe the capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[8]

-

Cooling and Measurement: Remove the heat and record the temperature at the precise moment the bubbling stops and the liquid begins to enter the capillary tube. This temperature is the boiling point.[8]

Caption: Workflow for Boiling Point Determination.

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through the substance and is a sensitive indicator of purity. It is typically measured using an Abbe refractometer.[9]

Protocol:

-

Instrument Calibration: Ensure the Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the surface of the lower prism.

-

Prism Closure: Close the prisms carefully to spread the liquid into a thin film.

-

Measurement: Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.[9]

Sources

- 1. This compound | 39998-25-9 [chemnet.com]

- 2. This compound | C8H9NO2 | CID 96475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 39998-25-9 [m.chemicalbook.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PubChemLite - this compound (C8H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Refractive index - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of Methyl Pyridine-3-Acetate

Introduction

Methyl pyridine-3-acetate, systematically known as methyl 2-(pyridin-3-yl)acetate, is a pivotal chemical intermediate in the synthesis of a variety of pharmaceutical compounds and agrochemicals. Its structural motif, featuring a pyridine ring linked to a methyl ester via a methylene bridge, imparts a unique combination of reactivity and physicochemical properties. The integrity of this molecule is paramount during its synthesis, storage, and downstream applications. This guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, recommended storage conditions, and robust methodologies for its stability assessment. This document is intended for researchers, scientists, and drug development professionals who handle this compound and require a deep understanding of its stability profile to ensure experimental reproducibility and product quality.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

| Property | Value | Source(s) |

| IUPAC Name | methyl 2-(pyridin-3-yl)acetate | [1] |

| Synonyms | Methyl 3-pyridylacetate, 3-Pyridineacetic acid methyl ester | [1] |

| CAS Number | 39998-25-9 | [1] |

| Molecular Formula | C8H9NO2 | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Light yellow to yellow liquid | [1] |

| Boiling Point | 112 °C at 10 Torr | [1] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.40 ± 0.11 (Predicted) | [1] |

Core Principles of this compound Stability

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, with temperature, light, and pH being critical contributing factors. The presence of the ester functional group and the pyridine ring are the main determinants of its degradation profile.

Primary Degradation Pathway: Hydrolysis

The most probable degradation pathway for this compound is the hydrolysis of the methyl ester linkage. This reaction can be catalyzed by both acid and base, yielding pyridine-3-acetic acid and methanol as the primary degradation products.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.

While the fundamental mechanism of ester hydrolysis is well-understood, the electronic influence of the pyridine ring is a key consideration. The electron-withdrawing nature of the pyridine ring can influence the rate of hydrolysis.

Caption: Primary hydrolysis pathway of this compound.

Other Potential Degradation Pathways

-

Oxidation: While less common for this structure under typical storage conditions, strong oxidizing agents could potentially oxidize the pyridine nitrogen to an N-oxide or affect the methylene bridge.

-

Thermal Degradation: At elevated temperatures, decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) or other more complex degradation reactions could occur. Studies on related esters have shown that thermal degradation can lead to a variety of products through complex reaction pathways[2].

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, adherence to appropriate storage and handling protocols is crucial. The following recommendations are synthesized from safety data sheets of structurally related compounds and general best practices for chemical storage.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool place.[3] | Minimizes the rate of potential degradation reactions, particularly hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[1] | Protects against atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |

| Container | Keep container tightly closed.[3][4][5] | Prevents the ingress of moisture and other atmospheric contaminants. |

| Environment | Store in a dry and well-ventilated place.[4][5][6] | "Moisture sensitive" is a common notation for related compounds, highlighting the importance of a dry environment to prevent hydrolysis.[4] |

| Incompatibilities | Keep away from heat, sparks, open flames, and strong oxidizing agents.[3][7] | Reduces the risk of thermal degradation and unwanted oxidative reactions. |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves forced degradation studies and long-term stability testing under controlled conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Hydrolytic Degradation:

-

Acidic: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Basic: Mix the stock solution with 0.1 N NaOH at room temperature for a shorter period (e.g., 2-4 hours), as base-catalyzed hydrolysis is typically faster.

-

Neutral: Mix the stock solution with water and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and keep it at room temperature for 24 hours.

-

Photolytic Degradation: Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light (e.g., option 2 of the ICH Q1B guideline). A control sample should be wrapped in aluminum foil to exclude light.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in a temperature-controlled oven (e.g., 80 °C) for 48 hours.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as HPLC with UV and/or mass spectrometric detection.

Caption: Workflow for forced degradation studies.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active ingredient without interference from its degradation products, process impurities, or other potential excipients.

Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and preferably a mass spectrometer (LC-MS) for peak identification.

-

Column: A reverse-phase column, such as a C18 column, is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with different polarities.

-

Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance. Mass spectrometric detection is invaluable for identifying unknown degradation products.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity (demonstrated through forced degradation studies), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Conclusion

This compound is a moderately stable compound, with its primary liability being the hydrolysis of the ester linkage. By understanding the key factors that influence its stability—namely moisture, temperature, and pH—and by implementing appropriate storage and handling procedures, its degradation can be effectively minimized. For researchers and developers, conducting thorough forced degradation studies and employing a validated stability-indicating analytical method are essential steps to ensure the quality and reliability of experimental data and final products. The insights and protocols provided in this guide serve as a robust framework for managing the stability of this compound throughout its lifecycle.

References

-

Just-Chemicals. (2013). SAFETY DATA SHEET METHYL ACETATE. Retrieved from [Link]

- Hobson, S., et al. (2003). Synthesis and Unusual Stability of Pyridine and N-Methyl Pyridinium 1,3-Dioxolanes. Journal of Heterocyclic Chemistry, 40(2), 323-326.

-

PharmaCompass. (n.d.). [2-(methylamino)pyridin-3-yl]methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate. Retrieved from [Link]

- Hobson, S., et al. (2009). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry, 40.

-

NIOSH. (1994). METHYL ACETATE: METHOD 1458. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-[2-(oxan-2-yl)pyridin-3-yl]acetate. Retrieved from [Link]

-

American Chemical Society. (2025). Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from [Link]

- Wolfe, S., et al. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Canadian Journal of Chemistry, 87(3), 437-452.

- Ermolaev, A., et al. (2014). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. Food Chemistry, 150, 247-253.

- Madikizela, L. M., et al. (2017). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 22(12), 2058.

- Google Patents. (1998). JPH10139716A - Hydrolysis of methyl acetate.

-

National Research Council Canada. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. Retrieved from [Link]

- Heidaripour, A., & Zeini, M. (2025). Photocatalytic degradation of methyl orange on a PVA/PEG/Ag3PO4 thin film.

- Al-Kahtani, A. A., et al. (2022). Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids.

- Czech, Z., & Kowalczyk, A. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 118(3), 1547-1554.

- Heidaripour, A., & Zeini, M. (2025). Photocatalytic degradation of methyl orange on a PVA/PEG/Ag3PO4 thin film.

- Cianga, I., et al. (2003). Characterization and thermal degradation of poly(2-methacrylamidopyridine).

- Azad, K., & Gajanan, P. (2017). Photodegradation of Methyl Orange in Aqueous Solution by the Visible Light Active Co:La:TiO 2 Nanocomposite. Journal of Environmental & Analytical Toxicology, 8(3).

- Nguyen, T. V., et al. (2021). Photocatalytic degradation of methyl orange dye by Ti3C2-TiO2 heterojunction under solar light. Chemosphere, 276, 130154.

- van der Meer, S., et al. (2018). Thermal Properties of Methyl Ester-Containing Poly(2-oxazoline)s. Polymers, 10(11), 1234.

-

SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

- 1. This compound | 39998-25-9 [chemicalbook.com]

- 2. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. aksci.com [aksci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]

The Multifaceted Biological Activities of Methyl Pyridine-3-Acetate Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and serving as a versatile template for the design of novel therapeutic agents.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it an ideal building block for molecules designed to interact with a wide array of biological targets.[4][5] Among the vast landscape of pyridine-containing compounds, derivatives of methyl pyridine-3-acetate have emerged as a particularly promising class, exhibiting a remarkable breadth of biological activities. This guide provides an in-depth exploration of these activities, offering researchers, scientists, and drug development professionals a comprehensive technical resource to support the exploration and exploitation of this versatile chemical scaffold. We will delve into the anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties of these derivatives, elucidating their mechanisms of action, providing detailed experimental protocols, and examining critical structure-activity relationships.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine derivatives have demonstrated significant potential in oncology by targeting key pathways involved in cancer progression, such as cell proliferation, angiogenesis, and apoptosis.[4][6][7] this compound derivatives, in particular, have been the subject of extensive research, leading to the identification of potent anticancer agents.

A. Mechanism of Action: Inhibition of Key Oncogenic Pathways

A primary mechanism through which pyridine derivatives exert their anticancer effects is the inhibition of crucial protein kinases involved in tumor growth and survival.

-

VEGFR-2 Inhibition and Anti-Angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[4][8] Several pyridine-urea derivatives have been shown to be potent inhibitors of VEGFR-2.[8] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its phosphorylation, thereby disrupting downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation.[4]

DOT script for VEGFR-2 Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR-2 signaling cascade by pyridine-urea derivatives.

-

Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[9]

B. Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyridine scaffold has yielded crucial insights into the structural requirements for potent anticancer activity. For a series of pyridine-urea derivatives, the nature and position of substituents on the phenylurea moiety were found to be critical.[10]

-

Electron-withdrawing groups at the meta-position of the phenylurea ring significantly enhanced anticancer potency against breast cancer cell lines (MCF-7). For instance, a derivative with a 3-trifluoromethylphenylurea group (compound 8e) was found to be significantly more active than the reference drug doxorubicin.[8][10]

-

Substitution at the para-position with chloro or methyl groups resulted in moderate activity, while the unsubstituted phenylurea derivative showed the lowest activity.[10]

C. Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative pyridine-urea derivatives against the MCF-7 human breast cancer cell line.

| Compound ID | R (Substitution on Phenylurea) | IC50 (µM) on MCF-7 (48h)[8][10] | IC50 (µM) on MCF-7 (72h)[10] | VEGFR-2 Inhibition IC50 (µM)[8] |

| 8a | H | 4.53 | 2.11 | Not Reported |

| 8b | 4-Cl | 3.03 | 1.52 | 5.0 |

| 8d | 4-CH3 | 3.98 | 1.95 | Not Reported |

| 8e | 3-CF3 | 0.22 | 0.11 | 3.93 |

| 8n | 3-Cl | 1.88 | 0.80 | Not Reported |

| Doxorubicin | (Reference Drug) | 1.93 | Not Reported | Not Applicable |

| Sorafenib | (Reference Drug) | 4.50 | Not Reported | Not Applicable |

D. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard initial step in screening for anticancer activity.[8][11]

1. Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

2. Materials:

- Cancer cell line of interest (e.g., MCF-7)

- Complete culture medium (e.g., DMEM with 10% FBS)

- 96-well plates

- Test compounds (this compound derivatives)

- Vehicle control (e.g., DMSO)

- Positive control (e.g., Doxorubicin)

- MTT solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

- Microplate reader

3. Step-by-Step Methodology:

- Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control and a positive control.

- Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C with 5% CO2.

- MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

- Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DOT script for MTT Assay Workflow

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Seed_Cells [label="Seed Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"];

Incubate_24h [label="Incubate (24h)", fillcolor="#F1F3F4", fontcolor="#202124"];

Add_Compounds [label="Add Compound Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Incubate_Treatment [label="Incubate (24-72h)", fillcolor="#F1F3F4", fontcolor="#202124"];

Add_MTT [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"];

Incubate_MTT [label="Incubate (4h)", fillcolor="#F1F3F4", fontcolor="#202124"];

Add_Solubilizer [label="Add Solubilization Solution", fillcolor="#FBBC05", fontcolor="#202124"];

Read_Absorbance [label="Measure Absorbance (570nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Analyze_Data [label="Calculate % Viability & IC50", fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Seed_Cells;

Seed_Cells -> Incubate_24h;

Incubate_24h -> Add_Compounds;

Add_Compounds -> Incubate_Treatment;

Incubate_Treatment -> Add_MTT;

Add_MTT -> Incubate_MTT;

Incubate_MTT -> Add_Solubilizer;

Add_Solubilizer -> Read_Absorbance;

Read_Absorbance -> Analyze_Data;

Analyze_Data -> End;

}

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Pyridine derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][13][14]

A. Mechanism of Action: Selective COX-2 Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[15] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[16] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[12] Several novel pyridine derivatives have been designed and synthesized as selective COX-2 inhibitors, demonstrating potent anti-inflammatory activity.[12][17]

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of novel compounds.[18][19][20]